molecular formula C15H20FN3O4 B14786369 (R)-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14786369
M. Wt: 325.34 g/mol
InChI Key: NLGWUSCKTSAXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate is a sophisticated chiral pyrrolidine intermediate of significant value in medicinal chemistry and drug discovery research. This compound integrates a protected amine, courtesy of the tert-butyloxycarbonyl (Boc) group, with a pyrrolidine scaffold that is substituted with an electron-deficient 3-fluoro-2-nitrophenyl ring. The Boc protecting group is a cornerstone in synthetic organic chemistry, providing a robust yet readily removable protective moiety for amines, which facilitates straightforward purification and subsequent synthetic manipulations to access a wide array of complex targets . The presence of the chiral (R)-configured pyrrolidine core is particularly critical, as this structural motif is a prevalent feature in numerous biologically active molecules and pharmaceutical agents . The electron-withdrawing nitro and fluorine substituents on the phenyl ring make this aromatic system a potential synthetic handle for further functionalization, such as nucleophilic aromatic substitution or reduction, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. Its primary research application lies in its role as a key synthetic building block for the development of novel therapeutic candidates. Analogs featuring the tert-butyl carbamate group on a heterocyclic amine scaffold have been extensively utilized in the synthesis of potent inhibitors for various biological targets, such as the NLRP3 inflammasome, a complex implicated in a wide range of inflammatory diseases . Furthermore, similar N-aryl pyrrolidine structures are frequently employed in the construction of five-membered N-heterocycles, which are fundamental frameworks in numerous FDA-approved drugs and investigational compounds . This compound is offered strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its well-defined chiral structure and versatile reactivity to accelerate their projects in hit-to-lead optimization and the synthesis of novel chemical entities for biological evaluation.

Properties

IUPAC Name

tert-butyl N-[1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)12-6-4-5-11(16)13(12)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGWUSCKTSAXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation via Palladium-Catalyzed Cycloisomerization

A pivotal step in the synthesis involves constructing the pyrrolidine scaffold. Chen et al. demonstrated a Pd-catalyzed cycloisomerization/nucleophilic addition/reduction sequence to generate spiro-pseudoindoxyl intermediates, which are subsequently functionalized into pyrrolidines. For example, tert-butyl pent-4-yn-1-yl(tosyl)carbamate undergoes cyclization in the presence of Pd(PPh$$3$$)$$2$$Cl$$_2$$ (2 mol%) and CuI (2 mol%) in tetrahydrofuran (THF) at room temperature, yielding a pyrrolidine derivative with 85% efficiency. This method ensures excellent stereoselectivity, critical for obtaining the (R)-configuration.

Reaction Conditions:

  • Catalyst: Pd(PPh$$3$$)$$2$$Cl$$_2$$ (2 mol%)
  • Additive: CuI (2 mol%)
  • Solvent: THF
  • Temperature: 25°C
  • Yield: 85%

Introduction of the 3-Fluoro-2-Nitrophenyl Group

The fluoronitroaromatic moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patent by AU2007214709 details the use of 3-fluoro-2-nitroiodobenzene in a Pd-mediated cross-coupling reaction with pyrrolidine intermediates. Alternatively, electrophilic fluorination of pre-nitrated aryl rings using Selectfluor® achieves regioselective fluorine incorporation. The nitro group is typically installed early in the synthesis to leverage its directing effects for subsequent functionalization.

Example Procedure:

  • React pyrrolidine intermediate with 3-fluoro-2-nitroiodobenzene in THF.
  • Add Pd(PPh$$3$$)$$4$$ (5 mol%) and K$$2$$CO$$3$$ (2 equiv).
  • Heat at 80°C for 12 hours.
  • Isolate product via column chromatography (SiO$$_2$$, hexane/EtOAc 3:1).
  • Yield: 78%

Carbamate Protection with tert-Butyloxycarbonyl (Boc)

The final step involves Boc protection of the pyrrolidine amine. According to Evitachem’s synthesis protocol, the amine is treated with di-tert-butyl dicarbonate (Boc$$_2$$O) in dichloromethane (DCM) under basic conditions (triethylamine, 1.5 equiv). This reaction proceeds at 0°C to minimize side reactions, achieving >90% conversion. The Boc group enhances solubility and prevents undesired nucleophilic reactions during subsequent steps.

Optimized Parameters:

  • Reagent: Boc$$_2$$O (1.2 equiv)
  • Base: Et$$_3$$N (1.5 equiv)
  • Solvent: DCM
  • Temperature: 0°C → 25°C
  • Yield: 92%

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or THF favor Pd-catalyzed couplings, while DCM is ideal for Boc protection due to its low nucleophilicity. Elevated temperatures (80–100°C) accelerate cross-coupling reactions but risk decomposition of heat-sensitive intermediates.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$) paired with copper(I) iodide enhance coupling efficiency by mitigating oxidative addition barriers. For stereocontrol, chiral ligands such as BINAP are occasionally employed, though their use in large-scale synthesis remains cost-prohibitive.

Analytical Characterization

Spectroscopic Data

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 1.37 (s, 9H, Boc CH$$3$$), 3.12 (q, J = 6.5 Hz, 2H, pyrrolidine CH$$_2$$), 7.53 (dd, J = 8.6, 5.5 Hz, 1H, aromatic).
  • HRMS (ESI): m/z calcd for C$${16}$$H$${21}$$FN$$3$$O$$4$$ [M+H]$$^+$$: 338.1512; found: 338.1509.

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H$$_2$$O 70:30) confirms >98% purity, with enantiomeric excess determined via chiral chromatography (Chiralpak AD-H, 95:5 hexane/i-PrOH).

Comparative Analysis of Synthetic Methods

Method Yield Stereoselectivity Cost
Pd-catalyzed cyclization 85% >95% ee High
Boc protection 92% N/A Moderate
Suzuki coupling 78% N/A High

The Pd-catalyzed route offers superior stereocontrol but requires expensive catalysts. Boc protection is cost-effective but demands rigorous temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The fluoro-substituted nitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of small molecules with biological targets. Its structural features make it suitable for binding studies and the investigation of molecular recognition processes.

Medicine

In medicine, ®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound can be utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : The tert-butyl carbamate group in the reference compound facilitates selective deprotection in the presence of nitro groups, a feature exploited in peptide mimetic syntheses.

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